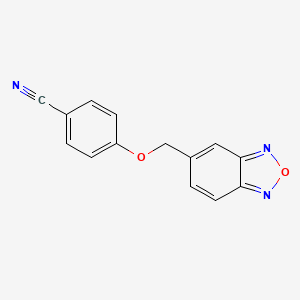

4-(2,1,3-Benzoxadiazol-5-ylmethoxy)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(2,1,3-Benzoxadiazol-5-ylmethoxy)benzonitrile” is a chemical compound with the molecular formula C14H9N3O2 . It has a molecular weight of 251.24 g/mol . The compound is also known by other names such as “4-(Benzo[c][1,2,5]oxadiazol-5-ylmethoxy)benzonitrile” and "HMS1442M15" .

Molecular Structure Analysis

The InChI representation of the molecule isInChI=1S/C14H9N3O2/c15-8-10-1-4-12(5-2-10)18-9-11-3-6-13-14(7-11)17-19-16-13/h1-7H,9H2 . The Canonical SMILES representation is C1=CC(=CC=C1C#N)OCC2=CC3=NON=C3C=C2 . Physical And Chemical Properties Analysis

The compound has a computed XLogP3-AA value of 2.4, indicating its lipophilicity . It has 0 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has 3 rotatable bonds . The topological polar surface area is 71.9 Ų . The compound has a complexity of 346 .Scientific Research Applications

Organic Chemistry

Summary of the Application

The compound “4-(2,1,3-Benzoxadiazol-5-ylmethoxy)benzonitrile” is a derivative of 2,1,3-Benzoxadiazole, which is used as a fluorophore . These fluorophores are associated with a π-conjugated system (D-π-A-π-D), and they exhibit an absorption maximum at around 419 nm (visible region), as expected for electronic transitions of the π-π * type .

Methods of Application

The synthesis and characterization of these fluorophores involve experimental, optical, electro, and theoretical studies . Density functional theory is used to model the electronic structure of the compounds in their excited and ground electronic states . The thermal properties are analyzed by thermogravimetric analysis , and electrochemical studies are performed to determine the band gaps of the molecules .

Results or Outcomes

These new fluorophores in solution exhibited strong solvent-dependent fluorescence emission (Φ FL 0.5) located in the bluish-green region . The Stokes’ shift of these compounds is ca. 3,779 cm −1, which was attributed to an intramolecular charge transfer (ICT) state . In CHCl 3 solution, the compounds exhibited longer and shorter lifetimes, which was attributed to the emission of monomeric and aggregated molecules, respectively . The electrochemical band gaps (2.48–2.70 eV) showed strong correlations with the optical band gaps (2.64–2.67 eV) .

properties

IUPAC Name |

4-(2,1,3-benzoxadiazol-5-ylmethoxy)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O2/c15-8-10-1-4-12(5-2-10)18-9-11-3-6-13-14(7-11)17-19-16-13/h1-7H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKBOZGOAPGJOBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)OCC2=CC3=NON=C3C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80384895 |

Source

|

| Record name | 4-(2,1,3-benzoxadiazol-5-ylmethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,1,3-Benzoxadiazol-5-ylmethoxy)benzonitrile | |

CAS RN |

845266-25-3 |

Source

|

| Record name | 4-(2,1,3-benzoxadiazol-5-ylmethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(3-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone](/img/structure/B1273822.png)